molecular formula C18H15ClN4O3S B2426825 N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide CAS No. 339018-45-0

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide

Cat. No.: B2426825
CAS No.: 339018-45-0
M. Wt: 402.85
InChI Key: RYXRSILKRUOMNX-LSFURLLWSA-N
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Description

N-[[4-[(2-chloro-5-thiazolyl)methoxy]-3-methoxyphenyl]methylideneamino]-4-pyridinecarboxamide is an aromatic carboxylic acid and a pyridinemonocarboxylic acid.

Biological Activity

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide (CAS No. 478254-37-4) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN4O3SC_{18}H_{15}ClN_{4}O_{3}S, with a molecular weight of 394.85 g/mol. The compound features a thiazole ring, methoxy groups, and an isonicotinohydrazide moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of isonicotinic acid hydrazide with a substituted aldehyde derived from 4-(2-chloro-1,3-thiazol-5-yl)methoxyphenyl. The reaction conditions often include mild heating in an organic solvent such as ethanol or methanol to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Cell Line IC50 (µM)
MCF-715
A54920

These findings underscore the importance of further exploring this compound’s efficacy in vivo.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of isonicotinohydrazide and tested their antimicrobial activity. This compound was among the most active compounds identified, particularly against resistant strains of bacteria .

Study on Anticancer Properties

Another research effort focused on evaluating the anticancer properties of this compound using flow cytometry and Western blot analysis to assess apoptosis markers. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and reduced levels of anti-apoptotic proteins in treated cancer cells .

Properties

IUPAC Name

N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-25-16-8-12(9-22-23-17(24)13-4-6-20-7-5-13)2-3-15(16)26-11-14-10-21-18(19)27-14/h2-10H,11H2,1H3,(H,23,24)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXRSILKRUOMNX-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide
Reactant of Route 2
Reactant of Route 2
N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide
Reactant of Route 3
Reactant of Route 3
N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide
Reactant of Route 4
Reactant of Route 4
N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide
Reactant of Route 5
N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide
Reactant of Route 6
N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)isonicotinohydrazide

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